Cangrelor tétrasodique

Vue d'ensemble

Description

Le cangrelor tétrasodique est un puissant agent antiplaquettaire intraveineux principalement utilisé lors d'interventions coronariennes percutanées pour réduire le risque d'infarctus du myocarde péri-procédural, de revascularisation coronaire répétée et de thrombose de stent. Il s'agit d'un antagoniste direct, réversible du récepteur plaquettaire P2Y12 qui inhibe l'activation et l'agrégation plaquettaire induites par l'adénosine diphosphate .

Applications De Recherche Scientifique

Cangrelor tetrasodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the effects of P2Y12 receptor antagonists on platelet aggregation.

Biology: Investigated for its role in cellular signaling pathways and platelet function.

Medicine: Used in clinical trials to evaluate its efficacy in reducing the risk of myocardial infarction and stent thrombosis during percutaneous coronary intervention

Industry: Employed in the development of new antiplatelet therapies and as a reference standard in quality control processes

Mécanisme D'action

Target of Action

Cangrelor Tetrasodium primarily targets the P2Y12 platelet receptor . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in the formation of harmful blood clots .

Mode of Action

Cangrelor Tetrasodium is a selective, reversible antagonist of the P2Y12 platelet receptor . It works by inhibiting ADP-induced platelet aggregation . Unlike other P2Y12 inhibitors that require metabolic conversion to become active, Cangrelor Tetrasodium is an active drug, providing a rapid onset and offset of action .

Biochemical Pathways

The P2Y12 receptor is a key player in the ADP-mediated pathway of platelet activation and aggregation . When Cangrelor Tetrasodium inhibits this receptor, it disrupts the pathway, leading to a decrease in platelet aggregation . This helps prevent the formation of harmful blood clots.

Pharmacokinetics

Cangrelor Tetrasodium has a bioavailability of 100% when administered intravenously . It is rapidly deactivated in the circulation, independent of the CYP system . The drug has a short elimination half-life of approximately 3-6 minutes , and is excreted via the kidneys (58%) and bile duct (35%) .

Result of Action

The primary result of Cangrelor Tetrasodium’s action is a reduction in platelet aggregation , which in turn reduces the risk of harmful blood clot formation . This makes it an effective treatment during percutaneous coronary intervention, where it can help reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis .

Action Environment

Individual patient factors such as the presence of other medications, patient health status, and genetic factors may influence the drug’s efficacy and stability .

Analyse Biochimique

Biochemical Properties

Cangrelor Tetrasodium plays a significant role in biochemical reactions by directly blocking adenosine diphosphate (ADP)-induced activation and aggregation of platelets . It interacts with the P2Y12 receptors on the platelets, inhibiting their function .

Cellular Effects

Cangrelor Tetrasodium has profound effects on various types of cells, particularly platelets. It influences cell function by inhibiting ADP-induced platelet activation and aggregation . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Cangrelor Tetrasodium involves its binding interactions with the P2Y12 receptors on platelets . It acts as a competitive inhibitor, preventing ADP from binding to these receptors and thereby inhibiting platelet activation and aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cangrelor Tetrasodium are immediate and quickly reversed . This makes it a desirable drug for various applications, including the treatment of stenotic coronary arteries and high-risk acute coronary syndromes .

Dosage Effects in Animal Models

The effects of Cangrelor Tetrasodium vary with different dosages in animal models

Metabolic Pathways

Cangrelor Tetrasodium is involved in the purinergic signaling pathway, where it interacts with the P2Y12 receptors . It does not require metabolic conversion to an active metabolite .

Transport and Distribution

Cangrelor Tetrasodium is administered intravenously and is rapidly distributed within the body . It is transported to the site of action (platelets) via the bloodstream .

Subcellular Localization

Within the platelets, Cangrelor Tetrasodium localizes to the P2Y12 receptors on the cell surface . Its activity is primarily at these receptors, where it prevents ADP from binding and activating the platelets .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du cangrelor tétrasodique implique l'utilisation de la N-[2-(méthylthio)éthyl]-2-[(3,3,3-trifluoropropyl)sulfonyl]adénosine comme matière première. Ce composé subit une série de réactions, notamment la phosphorylation et la sulfonation, pour produire du this compound .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse chimique à grande échelle dans des conditions contrôlées afin d'assurer une pureté et un rendement élevés. Le processus comprend plusieurs étapes de réaction, de séparation et de purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le cangrelor tétrasodique subit diverses réactions chimiques, notamment :

Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les réactions sont généralement effectuées sous des conditions de température et de pression contrôlées pour assurer un rendement et une pureté optimaux .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le this compound comprennent divers dérivés phosphorylés et sulfonés, essentiels à son activité antiplaquettaire .

Applications de recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : utilisé comme composé modèle pour étudier les effets des antagonistes du récepteur P2Y12 sur l'agrégation plaquettaire.

Biologie : étudié pour son rôle dans les voies de signalisation cellulaire et la fonction plaquettaire.

Médecine : utilisé dans les essais cliniques pour évaluer son efficacité dans la réduction du risque d'infarctus du myocarde et de thrombose de stent lors d'interventions coronariennes percutanées

Industrie : utilisé dans le développement de nouvelles thérapies antiplaquettaires et comme étalon de référence dans les processus de contrôle qualité

Mécanisme d'action

Le this compound exerce ses effets en se liant de manière sélective et réversible au récepteur plaquettaire P2Y12, inhibant ainsi l'activation et l'agrégation plaquettaire induites par l'adénosine diphosphate. Cette inhibition empêche la formation de caillots sanguins nocifs dans les artères coronaires, réduisant ainsi le risque d'infarctus du myocarde et de thrombose de stent .

Comparaison Avec Des Composés Similaires

Composés similaires

Clopidogrel : un inhibiteur oral du P2Y12 qui nécessite une conversion métabolique pour devenir actif.

Prasugrel : un autre inhibiteur oral du P2Y12 avec un début d'action plus rapide que le clopidogrel.

Ticagrelor : un inhibiteur oral du P2Y12 qui ne nécessite pas de conversion métabolique et a un début d'action rapide

Singularité du cangrelor tétrasodique

Le this compound se distingue des autres inhibiteurs du P2Y12 par son administration intraveineuse, son début d'action rapide et son action réversible. Contrairement au clopidogrel et au prasugrel, il ne nécessite pas de conversion métabolique, ce qui en fait un choix idéal pour les patients nécessitant une inhibition plaquettaire immédiate et profonde .

Propriétés

Numéro CAS |

163706-36-3 |

|---|---|

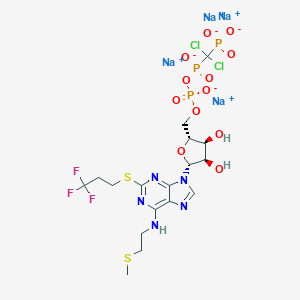

Formule moléculaire |

C17H25Cl2F3N5NaO12P3S2 |

Poids moléculaire |

799.4 g/mol |

Nom IUPAC |

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2.Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);/t8-,10-,11-,14-;/m1./s1 |

Clé InChI |

PUOXNGKKTLBYQJ-ZBMQJGODSA-N |

SMILES |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

SMILES isomérique |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |

SMILES canonique |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O.[Na] |

Key on ui other cas no. |

163706-36-3 |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

AR C69931MX AR-C69931MX cangrelor cangrelor tetrasodium Kengreal N(6)-(2-methylthioethyl)-2-(3,3,3-trifluoropropylthio)-5'-adenylic acid monoanhydride with dichloromethylenebis(phosphonic acid) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What kind of drug is Cangrelor tetrasodium and what is it being investigated for?

A1: The provided abstract lists Cangrelor tetrasodium among other drugs being investigated in various clinical trials []. While the abstract doesn't provide specific details about Cangrelor tetrasodium's mechanism of action, its inclusion in this list suggests it's a pharmaceutical compound under active clinical investigation for potential therapeutic applications. The abstract focuses on providing a gateway to clinical trials for a wide selection of drugs, including Cangrelor tetrasodium, highlighting its relevance to ongoing research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.